1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine
Overview
Description
“1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine” is an organic compound . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of such compounds often involves complex reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways and Molecular Structure
The research by Dineshkumar and Parthiban (2022) details the synthesis of a molecule closely related to the query compound through a modified Mannich condensation process. The molecule exhibits interesting NMR characteristics and is studied for its antioxidant efficacy, showcasing the compound's potential in chemical synthesis and pharmacological evaluation (Dineshkumar & Parthiban, 2022).
Crystal Structure and Spectroscopic Analysis
A novel compound with structural similarities to the query was synthesized and its crystal structure was analyzed using X-ray crystallography. This research also included density functional theory (DFT) calculations to study molecular geometry and other properties, highlighting the compound's utility in developing materials with specific electronic and structural characteristics (Fatma et al., 2017).
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
Fathalla and Hamed (2006) investigated the kinetics of nucleophilic substitution reactions involving derivatives of the query compound. This research provides insights into the compound's reactivity, which is crucial for its application in organic synthesis and the design of new pharmaceutical agents (Fathalla & Hamed, 2006).
Ring-Opening Reactions
Gronowitz et al. (1994) described the use of amine-induced ring-opening reactions of silylated thiophene dioxides, demonstrating the compound's potential in synthesizing complex organic structures. This technique can be applied to create diverse molecular architectures for various scientific purposes (Gronowitz, Hornfeldt, Lukevics, & Pudova, 1994).
Potential Pharmacological Interest
- Cytotoxic Activity: Flefel et al. (2015) synthesized derivatives of the query compound and evaluated their cytotoxic activity against tumor cell lines. The study indicates the potential of such compounds in the development of new cancer treatments, with certain derivatives showing higher inhibitory effects than doxorubicin, a reference drug (Flefel et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound has been identified as a peripherally restricted cannabinoid-1 receptor (cb1r) antagonist . The CB1R is a G protein-coupled receptor in the endocannabinoid system, which plays a crucial role in regulating neurotransmission.
Mode of Action
If it acts similarly to the structurally related compound, it may function as a CB1R antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the receptor’s effects.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-4-3-9(12(14)6-10)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFBQMZPEXRQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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